molecular formula C11H15NO2 B13310346 5-(3-Methoxyphenyl)pyrrolidin-3-ol

5-(3-Methoxyphenyl)pyrrolidin-3-ol

Cat. No.: B13310346
M. Wt: 193.24 g/mol
InChI Key: HETQUNFAIBRTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

The synthesis of 5-(3-Methoxyphenyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions and yields the desired product with good purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(3-Methoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

5-(3-Methoxyphenyl)pyrrolidin-3-ol has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a ligand in receptor binding studies. In medicine, it is being explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds . Additionally, the compound has applications in the industry as a precursor for the production of various chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, leading to the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used . Further research is needed to fully elucidate the detailed mechanism of action of this compound.

Comparison with Similar Compounds

5-(3-Methoxyphenyl)pyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups. The unique feature of this compound is the presence of the 3-methoxyphenyl group, which imparts distinct chemical and biological properties to the compound . Other similar compounds include pyrrolidin-3-ol and pyrrolidin-3-one, which have different substituents and exhibit different biological activities.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-(3-methoxyphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C11H15NO2/c1-14-10-4-2-3-8(5-10)11-6-9(13)7-12-11/h2-5,9,11-13H,6-7H2,1H3

InChI Key

HETQUNFAIBRTRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(CN2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.